2-(2-Phenylethyl)morpholine
Overview
Description
2-(2-Phenylethyl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One significant application of 2-(2-Phenylethyl)morpholine derivatives is in the development of neurokinin-1 (NK-1) receptor antagonists. Structural modifications to morpholine acetal human NK-1 receptor antagonists have led to potent, long-acting compounds capable of inhibiting inflammation and exhibiting potential for treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders due to their ability to displace Substance P from NK-1 receptors and their prolonged receptor occupancy time (Hale et al., 1998).
Synthetic Chemistry
This compound and its derivatives have been explored in synthetic chemistry for novel reactions. For instance, 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones have shown unique amination reactions at the β-carbon atom of the alkyl group with the formation of 2-morpholino-3-phenylbenzofurans, highlighting the compound's versatility in organic synthesis (Jurd, 1978).
Pharmacological Applications
Morpholine derivatives, including this compound, have been synthesized and assessed for various pharmacological activities. Some of these derivatives exhibit analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Avramova et al., 1998).
Medicinal Chemistry and Drug Design
The morpholine ring, a feature of many bioactive molecules, is valued in medicinal chemistry for its physicochemical, biological, and metabolic properties. Morpholine derivatives exhibit a wide range of biological activities, and the compound's versatility makes it a significant scaffold in drug design and development. This highlights the importance of this compound and similar compounds in creating pharmacophores for enzyme inhibitors and receptor affinity (Kourounakis et al., 2020).
Antimicrobial Activity
Modulation of antibiotic activity against multidrug-resistant strains has been observed with morpholine derivatives, indicating their potential in addressing the challenge of microbial resistance to existing antibiotics. This suggests the application of this compound derivatives in developing new antimicrobial strategies (Oliveira et al., 2015).
Safety and Hazards
Future Directions
Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been shown to exhibit multiple antibacterial mechanisms, suggesting a potential multitarget mechanism .
Biochemical Pathways
Morpholine-bearing arylsquaramides have been identified as small-molecule lysosomal ph modulators, suggesting that they may influence cellular processes through the modulation of lysosomal ph .
Result of Action
Morpholine-modified agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It is known that environmental stressors, such as salinity, can induce the production of related compounds, such as 2-(2-phenylethyl)chromones, in certain plant species .
Biochemical Analysis
Biochemical Properties
2-(2-Phenylethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of its interaction with human D4 dopamine receptors. It is used to prepare 2,4-disubstituted morpholines, which have shown binding affinity towards these receptors. The compound interacts with enzymes such as legumain and cholinesterases, exhibiting moderate to high affinity . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with human D4 dopamine receptors suggests its potential impact on neurotransmission and related cellular functions. Additionally, its inhibitory effects on enzymes like legumain and cholinesterases indicate its role in modulating cellular processes related to these enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to human D4 dopamine receptors, influencing neurotransmission. It also inhibits enzymes such as legumain and cholinesterases, which play roles in various biochemical pathways . These interactions at the molecular level contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its biochemical activity over extended periods, although specific details on its stability and degradation are limited . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that the compound’s interaction with human D4 dopamine receptors and enzymes like legumain and cholinesterases is dose-dependent . Threshold effects and toxicities at high doses have been observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the Shikimate pathway and its impact on metabolic flux and metabolite levels have been studied . These interactions are crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors influence its biochemical activity and therapeutic potential.
Properties
IUPAC Name |
2-(2-phenylethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWKJLQPACJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58039-64-8 | |
Record name | 2-(2-phenylethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.